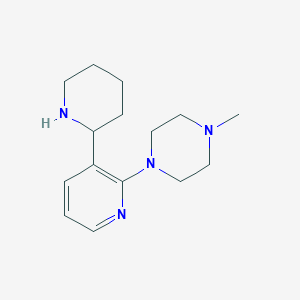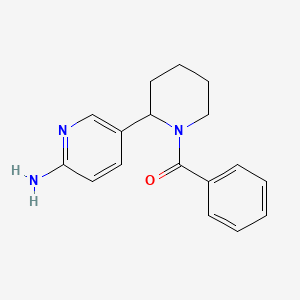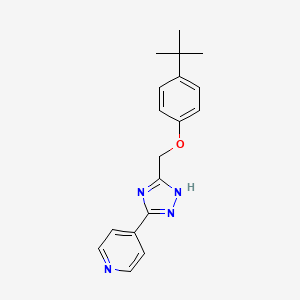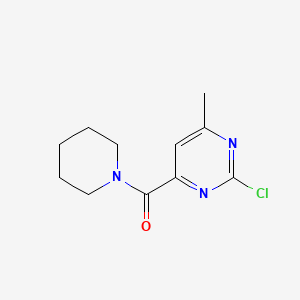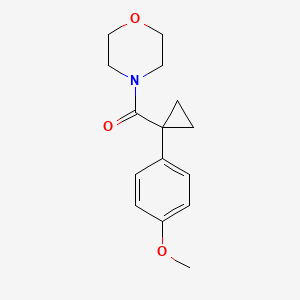
(1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone: is a chemical compound with a unique structure that combines a cyclopropyl group, a methoxyphenyl group, and a morpholino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.
Incorporation of the Morpholino Group: The morpholino group can be added through a nucleophilic substitution reaction, using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholino derivatives.
科学的研究の応用
(1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity, while the methoxyphenyl and morpholino groups can participate in hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
(1-(4-Methoxyphenyl)cyclopropyl)methanol: Similar structure but lacks the morpholino group.
(1-(4-Methoxyphenyl)cyclopropyl)amine: Contains an amine group instead of the morpholino group.
(1-(4-Methoxyphenyl)cyclopropyl)acetone: Contains an acetone group instead of the morpholino group.
Uniqueness
- The presence of the morpholino group in (1-(4-Methoxyphenyl)cyclopropyl)(morpholino)methanone provides unique chemical properties, such as increased solubility and the ability to form additional hydrogen bonds, which can enhance its interactions with biological targets.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)cyclopropyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19NO3/c1-18-13-4-2-12(3-5-13)15(6-7-15)14(17)16-8-10-19-11-9-16/h2-5H,6-11H2,1H3 |
InChIキー |
NVBDEFGECAUMPN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)





